2-Naphthol, tetrabromo-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63980-29-0 |
|---|---|
Molecular Formula |
C10H4Br4O |
Molecular Weight |
459.75 g/mol |
IUPAC Name |
1,3,4,5-tetrabromonaphthalen-2-ol |
InChI |
InChI=1S/C10H4Br4O/c11-5-3-1-2-4-6(5)8(13)9(14)10(15)7(4)12/h1-3,15H |
InChI Key |
CBWVQYUBPQVQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(C(=C2Br)O)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Naphthol, Tetrabromo
Electrophilic Bromination Strategies and Regioselectivity
Electrophilic aromatic substitution is the most direct method for the bromination of 2-naphthol (B1666908). The hydroxyl group of 2-naphthol is a powerful activating group, directing electrophiles to the ortho and para positions. In the case of 2-naphthol, electrophilic attack characteristically occurs at the 1-position. wikipedia.org Achieving tetrasubstitution requires overcoming the deactivating effect of the bromine atoms already present on the ring and controlling the positions of the incoming bromine atoms.
The regioselectivity of the bromination of naphthol derivatives is influenced by both electronic and steric factors. For the 2-naphthol ring system, the electron-donating hydroxyl group activates positions 1, 3, 6, and 8 for electrophilic attack. nih.gov However, steric hindrance can play a significant role in determining the final substitution pattern. nih.gov For instance, while the 1-position is electronically favored, subsequent brominations will be directed by the combined electronic effects of the hydroxyl group and the existing bromine atoms, as well as by the steric crowding. In the bromination of 1,1′-bi-2-naphthol (BINOL), a dimer of 2-naphthol, a node plane through the 3-carbon makes electrophilic addition at this position unfavorable, and substitution at the 8-position is sterically hindered, leading to preferential substitution at the 6-position. nih.gov The synthesis of 4,4′,6,6′-tetrabromo derivatives of BINOL methyl ether has been achieved using a large excess of bromine, highlighting that exhaustive bromination can lead to specific isomers. acs.org
A variety of reagent systems have been developed to achieve the bromination of naphthols, ranging from classical methods to modern, milder alternatives. The choice of reagent can significantly impact the yield and selectivity of the reaction.
One notable system involves the use of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), in combination with aluminum tribromide (AlBr₃). rsc.orgresearchgate.net This system generates a potent electrophilic brominating species in situ. researchgate.netrsc.org The PIDA-AlBr₃ system has been shown to be highly efficient for the bromination of 2-naphthol, providing 1-bromo-2-naphthol (B146047) in high yields under mild conditions. rsc.orgresearchgate.net Optimization studies have shown that the stoichiometry of both PIDA and AlBr₃ is crucial for maximizing the yield. researchgate.net While this system is highly effective for monobromination, achieving tetrabromination would require harsher conditions or extended reaction times, which could lead to side products.
Another approach utilizes potassium bromide (KBr) as the bromine source in conjunction with an oxidizing agent and a support material. For instance, a system employing KBr and ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs) has been reported for the regioselective monobromination of phenols. mdpi.com In this method, the bromate (B103136) stored in the LDH reacts with bromide to produce Br₂, which then acts as the electrophile. mdpi.com
The table below summarizes and compares different reagent-mediated systems for the bromination of 2-naphthol.
| Reagent System | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| PIDA / AlBr₃ | MeCN | 23 | 1-Bromo-2-naphthol | 93 | researchgate.net |
| PIFA / AlBr₃ | MeCN | 23 | 1-Bromo-2-naphthol | 81 | researchgate.net |
| H₂O₂ / KBr (in CTAB micelles) | Water | Room Temp. | 1-Bromo-2-naphthol | - | scirp.org |
| KBr / ZnAl–BrO₃⁻–LDH | CH₂Cl₂ | Room Temp. | 1-Bromo-2-naphthol | 90 | mdpi.com |
Table 1: Comparison of Reagent-Mediated Bromination Systems for 2-Naphthol.
While stoichiometric reagents are common, catalytic systems offer advantages in terms of atom economy and waste reduction. In the context of multi-bromination, a catalyst can help to activate the brominating agent or the substrate to facilitate repeated substitutions.
The PIDA/AlBr₃ and PIFA/AlX₃ (X=Cl, Br) systems can be considered catalytic in the generation of the active halogenating species, as proposed through quantum chemical calculations. beilstein-archives.orgbeilstein-journals.org The mechanism involves the coordination of the aluminum halide to the iodine(III) reagent, which generates the active electrophilic species for the halogenation of 2-naphthol. rsc.orgbeilstein-archives.org
For the bromination of the related naphthalene (B1677914) core, zeolite-catalyzed reactions have been explored. A FAU-type zeolite demonstrated high catalytic activity for the mechanochemical bromination of naphthalene with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net Such catalytic systems could potentially be adapted for the multi-bromination of 2-naphthol.
Transition metal catalysis has also been employed for the enantioselective halogenation of naphthol derivatives, particularly for constructing axially chiral compounds. mdpi.com For example, a chiral copper(II)/Box complex has been used to catalyze the asymmetric [4+1] spiroannulation of α-bromo-β-naphthols. chinesechemsoc.org Although the primary goal of this research is asymmetric synthesis, the underlying principles of activating halogenated naphthols are relevant to developing catalytic systems for multi-bromination.
Precursor-Based Synthetic Routes and Functional Group Interconversions
An alternative to direct multi-bromination is the use of precursor-based routes, where a pre-functionalized naphthalene derivative is used as the starting material. This strategy can offer better control over the final substitution pattern. Functional Group Interconversion (FGI) is a key tactic in these routes, defined as the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. tgc.ac.inimperial.ac.uk
For example, a tetrabrominated naphthalene derivative could be synthesized from a precursor like naphthalene dianhydride, which is first brominated and then converted to the desired product. researchgate.net Similarly, the synthesis of tetrabromoanthracenes has been achieved through the aromatization of a 1,4-dinitroxy-2,3,9,10-tetrabromo-1,2,3,4-tetrahydroanthracene precursor. researchgate.net
Functional group interconversions are also critical for manipulating the reactivity and directing effects of substituents. The electronic properties of the hydroxyl group in 2-naphthol can be modified by converting it to an ether or an ester. This change can alter the regioselectivity of subsequent bromination steps. nih.gov For instance, the bromination of 1,1′-bi-2-naphthol diacetate leads to substitution at the 5-position, whereas bromination of BINOL itself favors the 6-position, demonstrating how FGI can redirect electrophilic attack. nih.gov
Furthermore, existing bromo-substituents can be converted into other functional groups. For example, 6,6′-dibromo-BINOL can be converted to the corresponding 6,6′-dichloro derivative or used in Suzuki coupling reactions to introduce new carbon-carbon bonds after conversion to a boronic acid derivative. nih.gov These transformations highlight the versatility of brominated naphthols as intermediates for more complex molecules.
Research on Scalability and Industrial Process Optimization for Synthesis
The transition of a synthetic route from a laboratory scale to an industrial process presents numerous challenges, including cost, safety, and waste management. Research into the scalability of synthetic methods for brominated naphthols is crucial for their commercial viability.
The PIDA-AlBr₃ system for the bromination of 2-naphthol has been successfully demonstrated on a gram scale, yielding 1-bromo-2-naphthol with high efficiency, which indicates its potential for larger-scale production. researchgate.net Similarly, a palladium-catalyzed dearomatization of a naphthol derivative was shown to be efficient on a gram-scale. unibo.it
For industrial-scale production, continuous flow reactors are increasingly being adopted. These systems offer better control over reaction parameters such as temperature and mixing, which is particularly important for exothermic reactions like bromination. The successful development of a continuous bromination of naphthalene using twin-screw extrusion, scaled up from a small-scale ball mill reaction, highlights a viable path for the industrial production of brominated aromatics. researchgate.net
Mechanistic Investigations of Reactions Involving 2 Naphthol, Tetrabromo and Its Derivatives
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry serves as a powerful tool for investigating chemical reactions, offering deep insights into molecular structures, properties, and the intricate pathways of chemical transformations. wikipedia.orgscielo.br By employing methods derived from theoretical chemistry, computer simulations can calculate the potential energy surfaces (PES) of reactions, helping to identify transition states, intermediates, and activation energies that are often difficult to observe experimentally. scielo.brmdpi.com Techniques such as Density Functional Theory (DFT) and ab initio methods are central to these investigations, providing a molecular-level understanding that complements experimental findings and aids in the rational design of catalysts and synthetic routes. wikipedia.orgmdpi.com
A notable application of these methods is the elucidation of the halogenation mechanism of 2-naphthol (B1666908). A study utilizing DFT calculations explored the bromination of 2-naphthol using reagents like phenyliodine(III) diacetate (PIDA) in the presence of aluminum bromide (AlBr₃). researchgate.net The calculations revealed a detailed mechanistic pathway for this transformation. The mechanism proceeds through several transition states and intermediates, with the calculations providing the relative energies for each step. For instance, the activation barrier for a key step was calculated, providing a quantitative measure of the reaction's feasibility. researchgate.net Such computational studies are invaluable for understanding how different reagents influence reaction outcomes and for optimizing reaction conditions to achieve higher yields and selectivity. researchgate.netsciepub.com
| Step | Description | Relative Energy (kcal/mol) |
|---|---|---|
| I-1 to TS1 | Formation of the active brominating species | 2.3 |
| TS2 | Activation barrier for the electrophilic attack on the naphthol ring | 41.6 (relative to a different pathway) |
Dearomatization Reactions of Brominated Naphthol Systems
Dearomatization of phenolic compounds, including naphthols, is a highly effective strategy for converting simple, planar aromatic molecules into complex, three-dimensional structures rich in functional groups. chinesechemsoc.org This transformation is synthetically valuable for creating densely functionalized cyclohexadienones and related scaffolds. chinesechemsoc.orgunibo.it In the context of brominated naphthols, several catalytic dearomatization reactions have been developed, offering pathways to novel molecular architectures.
One significant advancement is the enantioselective [4+1] spiroannulation of α-bromo-β-naphthols with various electrophiles, such as azoalkenes. chinesechemsoc.orgchinesechemsoc.org Mechanistic studies have shown that this process is initiated by an electrophile-facilitated dearomatization of the bromonaphthol. chinesechemsoc.orgchinesechemsoc.org This is followed by a debromination step that proceeds via a radical-nucleophilic substitution (SRN1) mechanism. The use of chiral copper(II)/Box catalysts in these reactions allows for high levels of asymmetric induction, leading to spirocyclic products with excellent enantioselectivity (up to 99:1 er). chinesechemsoc.orgchinesechemsoc.org Another powerful method is the palladium-catalyzed intermolecular arylative dearomatization of naphthols, which utilizes aryl bromides as electrophiles to create quaternary stereocenters. nih.gov The success of this intermolecular variant, which was previously challenging, was achieved using a sulfonated chiral phosphine (B1218219) ligand (sSPhos) that is believed to engage in attractive electrostatic interactions with the naphthol substrate, facilitating the key palladation step that initiates dearomatization. nih.gov
| Reaction Type | Substrate | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric [4+1] Spiroannulation | α-Bromo-β-naphthols | Chiral Cu(II)/Box complexes, Azoalkenes | Pyrazoline-based spirocyclic molecules | chinesechemsoc.orgchinesechemsoc.org |
| Intermolecular Arylative Dearomatization | 4-Substituted-1-naphthols | Pd-catalyst with sSPhos ligand, Aryl bromides | Aryl-substituted naphthalenones | nih.gov |
| [4+1]-Cascade Reaction | 1-Bromo-naphthols | Pd(OAc)₂, P(o-F-C₆H₄)₃, ortho-substituted iodobenzene | Spiro-naphthalenones | unibo.it |
Nucleophilic Substitution and Functionalization Pathways
Nucleophilic substitution is a fundamental class of reactions for functionalizing aromatic compounds. ksu.edu.sa On highly halogenated naphthalene (B1677914) cores, particularly those activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur. acs.org Detailed studies on the regioselectivity of sequential nucleophilic substitution have been performed on 2,3,6,7-tetrabromonaphthalene (B1203269) diimide (NDI) using aniline (B41778) as the nucleophile. acs.orgnih.govacs.org These studies reveal that the reaction outcome is highly dependent on the solvent and the presence of additives.
For instance, the reaction of 2,3,6,7-tetrabromo-NDI with aniline in non-polar solvents like dichloromethane (B109758) or chloroform (B151607) regioselectively yields the 2,7-diamino-3,6-dibromo-NDI isomer. acs.org This selectivity is consistent with a standard SNAr mechanism involving a Meisenheimer-type intermediate. acs.org In contrast, performing the reaction in a polar aprotic solvent like DMF shifts the selectivity, making the 2,3-diamino-6,7-dibromo isomer the major product. acs.org A dramatic change is observed with the addition of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which exclusively directs the reaction to form the 2,3-diamino isomer, even in dichloromethane. This remarkable effect is attributed to the fluoride ion deprotonating the monoamino-tribromo-NDI intermediate, generating an anionic species whose electronic properties dictate the regioselective attack of the second aniline molecule. acs.orgacs.org
It is crucial to note that these findings on NDI systems may not be directly transferable to 2-Naphthol, tetrabromo-. The powerful electron-withdrawing imide groups in NDIs are essential for activating the naphthalene core toward nucleophilic attack. The hydroxyl group in 2-naphthol, being an electron-donating group, would significantly alter the electronic landscape, likely deactivating the ring towards SNAr reactions or directing substitution to different positions.
| Solvent | Additive | Major Product Isomer |
|---|---|---|
| Dichloromethane (CH₂Cl₂) | None | 2,7-diamino-3,6-dibromo-NDI |
| Dimethylformamide (DMF) | None | 2,3-diamino-6,7-dibromo-NDI |
| Dichloromethane (CH₂Cl₂) | Tetrabutylammonium fluoride (TBAF) | 2,3-diamino-6,7-dibromo-NDI (exclusive) |
Photochemical Transformations and Degradation Mechanisms
Polybrominated aromatic compounds, including derivatives of 2-naphthol, are known to undergo transformations when exposed to light and heat. ontosight.ai The photochemical degradation of these compounds is an area of significant environmental and chemical interest. While specific studies on the complete degradation pathway of 2-Naphthol, tetrabromo- are limited, the mechanisms can be inferred from research on related brominated flame retardants and 2-naphthol itself.
The primary photochemical process for brominated aromatics is often reductive debromination, where the carbon-bromine bond is cleaved. researchgate.net For tetrabromo-2-naphthol, this would likely proceed stepwise, yielding naphthol derivatives with fewer bromine atoms and producing hydrogen bromide (HBr) as a byproduct, a process observed in the thermal decomposition of tetrabromobisphenol A (TBBPA). acs.org Once debromination occurs, the resulting 2-naphthol core can undergo further degradation. Studies on the biodegradation and electrochemical degradation of 2-naphthol have identified several key intermediates. nih.govmdpi.com These include hydroxylated species like 1,2-naphthalene-diol and oxidized products such as 1,2-naphthoquinone (B1664529) and β-naphthoquinone. nih.govmdpi.com Eventually, these intermediates can undergo ring-opening reactions, leading to smaller molecules like benzoic acid and ultimately complete mineralization to CO₂ and water under ideal conditions. mdpi.com
| Intermediate Compound | Parent Compound Studied | Analytical Method of Identification | Reference |
|---|---|---|---|
| 1,2-Naphthalene-diol | 2-Naphthol | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| 1,2-Naphthoquinone | 2-Naphthol | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| β-Naphthoquinone | 2-Naphthol | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |
| Benzoic Acid | 2-Naphthol | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |
| Hydrogen Bromide (HBr) | Tetrabromobisphenol A (TBBPA) | Kinetic Modeling | acs.org |
Complexation and Coordination Chemistry Studies with Brominated Naphthols
Halogenated naphthols, including brominated derivatives, possess functional groups that enable them to act as ligands in coordination chemistry, forming complexes with a variety of metal ions. mdpi.com The primary coordination site is typically the oxygen atom of the hydroxyl group. The presence of bromine atoms on the naphthalene ring can significantly influence the ligand's properties through steric and electronic effects, which in turn affects the stability, structure, and reactivity of the resulting metal complexes.
For example, chiral brominated binaphthol derivatives, such as (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, are widely used as ligands in asymmetric catalysis. The bromine atoms in these ligands help to create a specific chiral environment and stabilize transition states through steric guidance and electronic interactions, leading to high enantioselectivity in reactions like allylation and hetero-Diels-Alder reactions. Similarly, studies on 3-iodo-1-nitroso-2-naphthol have demonstrated its ability to chelate with copper(II) ions, forming stable complexes where the geometry depends on the reaction conditions and the ligand's protonation state. mdpi.com Beyond direct coordination with metal ions, brominated naphthols can also participate in forming supramolecular structures. For instance, 6-bromo-2-naphthol (B32079) has been shown to form ternary inclusion complexes with cyclodextrins in aqueous solutions, which can induce specific photophysical properties like room-temperature phosphorescence. acs.org These examples highlight the versatility of brominated naphthols as building blocks in both coordination chemistry and supramolecular assembly.
| Naphthol Derivative | Interacting Species | Complex/Assembly Type | Application/Feature | Reference |
|---|---|---|---|---|
| (S)-3,3'-Dibromo-1,1'-bi-2-naphthol (BINOL) | Zinc, Zirconium | Chiral Metal-Ligand Complex | Asymmetric catalysis (e.g., Strecker synthesis) | |
| 3-Iodo-1-nitroso-2-naphthol | Copper(II) | Coordination Complex (cis and trans isomers) | Metal ion chelation | mdpi.com |
| 6-Bromo-2-naphthol | α-Cyclodextrin | Inclusion Complex | Induces room-temperature phosphorescence | acs.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information. In the ¹H NMR spectrum, the chemical shifts, coupling constants (J-values), and integration of the remaining aromatic protons offer critical clues to the substitution pattern. For instance, the multiplicity of the signals (singlet, doublet, etc.) and the magnitude of the coupling constants can help deduce the relative positions of the protons and, by extension, the bromine atoms. mdpi.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments, with the chemical shifts of the carbon atoms being significantly influenced by the electronegative bromine substituents.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the proton and carbon signals. news-medical.net COSY spectra establish proton-proton correlations, identifying adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms. news-medical.net These correlations are instrumental in piecing together the connectivity of the naphthalene (B1677914) framework and confirming the positions of the bromine atoms. For example, the analysis of ¹H-¹H COSY can distinguish between different regioisomers by revealing the coupling network of the aromatic protons. news-medical.net
The following table illustrates the expected types of data obtained from NMR analysis for a hypothetical isomer of tetrabromo-2-naphthol.
| NMR Technique | Information Provided | Example Application for Tetrabromo-2-naphthol |
| ¹H NMR | Chemical shift, coupling constants, and integration of protons. | Distinguishing between isomers based on the number and splitting patterns of aromatic proton signals. mdpi.com |
| ¹³C NMR | Chemical shifts of carbon atoms, indicating the electronic environment. | Identifying the number of unique carbon atoms and the positions of bromine substitution. |
| COSY (¹H-¹H) | Correlation of coupled protons. | Establishing the connectivity of the remaining protons on the naphthalene ring. news-medical.net |
| HSQC (¹H-¹³C) | Correlation of directly bonded protons and carbons. | Assigning specific proton signals to their corresponding carbon atoms. news-medical.net |
High-Resolution Mass Spectrometry (HRMS) and Isotopic Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and molecular formula of "2-Naphthol, tetrabromo-". algimed.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which are crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. algimed.com
A key feature of brominated compounds in mass spectrometry is their distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. algimed.com This results in a characteristic isotopic cluster in the mass spectrum for any bromine-containing ion. For a molecule with four bromine atoms, like "2-Naphthol, tetrabromo-," the isotopic pattern will be a unique quintet, with the relative intensities of the peaks following a binomial distribution. This isotopic profile serves as a definitive signature for the presence of four bromine atoms in the molecule.
HRMS can also be used for fragmentation analysis (MS/MS or MSⁿ) to further elucidate the structure. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the positions of the bromine atoms and the hydroxyl group on the naphthalene ring. algimed.com
Recent advancements in HRMS, particularly when coupled with techniques like liquid chromatography (LC), allow for the untargeted profiling of metabolites and degradation products of brominated compounds in complex matrices. nih.govthermofisher.com
| HRMS Feature | Application to Tetrabromo-2-naphthol |
| Accurate Mass Measurement | Determination of the precise elemental composition and molecular formula. algimed.com |
| Isotopic Pattern Analysis | Confirmation of the presence of four bromine atoms due to the characteristic ⁷⁹Br and ⁸¹Br isotopic signature. algimed.com |
| Fragmentation Analysis (MS/MS) | Structural elucidation by analyzing the fragmentation pathways of the molecule. algimed.com |
| LC-HRMS | Separation and identification of isomers and related compounds in a mixture. nih.gov |
X-ray Crystallography for Solid-State Structural Determination
For related brominated naphthol derivatives, single-crystal X-ray analysis has been successfully employed to determine their relative and absolute stereochemistry. researchgate.net The resulting crystal structure offers a precise and detailed view of the molecule's architecture, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. While specific crystallographic data for "2-Naphthol, tetrabromo-" is not available in the provided search results, the methodology is directly applicable. For instance, the crystal structure of 6-bromo-2-naphthol (B32079) is available in the Crystallography Open Database. nih.gov
The data obtained from X-ray crystallography is crucial for validating the structures proposed by other spectroscopic methods and for understanding the packing of the molecules in the solid state.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and other non-covalent interactions in the crystal lattice. |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bonding Analysis
FT-IR Spectroscopy: In the FT-IR spectrum of "2-Naphthol, tetrabromo-," characteristic absorption bands would be expected for the O-H stretching of the hydroxyl group, the C-O stretching, and the C=C stretching vibrations of the aromatic naphthalene ring. The presence of bromine atoms would influence the frequencies of the aromatic C-H bending vibrations.
| Spectroscopic Technique | Expected Vibrational Modes for Tetrabromo-2-naphthol | Significance |
| FT-IR | O-H stretch, C-O stretch, Aromatic C=C stretch, C-H bending | Identification of functional groups and general structural features. |
| Raman | C-Br stretch, Aromatic ring vibrations | Provides a molecular fingerprint and specific information on carbon-halogen bonds. aps.orgresearchgate.netazom.com |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within "2-Naphthol, tetrabromo-". The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated π-electron system.
The naphthalene ring system of 2-naphthol (B1666908) exhibits characteristic UV absorption bands. researchgate.net The introduction of four bromine atoms, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in molar absorptivity) in the UV-Vis spectrum. uobabylon.edu.iq This is due to the electronic effects of the bromine substituents on the π-electron system of the naphthalene core.
By comparing the UV-Vis spectrum of "2-Naphthol, tetrabromo-" to that of 2-naphthol and other brominated naphthol derivatives, insights into the extent of conjugation and the electronic effects of the bromine atoms can be gained. uobabylon.edu.iqscispace.com
| UV-Vis Spectral Parameter | Information Provided |
| λmax (Wavelength of Maximum Absorption) | Indicates the energy of the electronic transitions within the conjugated system. uobabylon.edu.iq |
| ε (Molar Absorptivity) | Relates to the probability of the electronic transition. uobabylon.edu.iq |
| Spectral Shifts (Bathochromic/Hypsochromic) | Changes in λmax upon substitution, providing information about the electronic effects of substituents. uobabylon.edu.iq |
Compound-Specific Isotope Analysis (CSIA) for Mechanistic and Origin Insights
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that measures the stable isotopic composition (e.g., ¹³C/¹²C, ⁸¹Br/⁷⁹Br) of individual organic compounds. researchgate.nettandfonline.comgdut.edu.cn This method can provide valuable information about the origin, formation pathways, and environmental fate of "2-Naphthol, tetrabromo-". researchgate.nettandfonline.comgdut.edu.cn
During chemical and biological processes, the rates of reactions can vary slightly depending on the isotopic composition of the reacting molecules, leading to isotopic fractionation. By measuring the isotopic ratios in "2-Naphthol, tetrabromo-" and its potential precursors or degradation products, it is possible to elucidate the mechanisms of its formation and transformation. nih.govsci-hub.se
For instance, CSIA can help to distinguish between "2-Naphthol, tetrabromo-" produced from different synthetic routes or to trace its degradation pathways in the environment. nih.gov The development of CSIA methods for brominated compounds, including the analysis of bromine stable isotopes, is an active area of research. researchgate.nettandfonline.comgdut.edu.cn
| CSIA Application | Insight Provided for Tetrabromo-2-naphthol |
| Source Apportionment | Distinguishing between different sources of the compound based on its isotopic signature. gdut.edu.cn |
| Mechanistic Elucidation | Investigating the reaction mechanisms of its formation and degradation by analyzing kinetic isotope effects. tandfonline.com |
| Fate and Transport Studies | Tracing the transformation of the compound in environmental or biological systems. researchgate.netnih.gov |
Theoretical and Computational Chemistry Studies of 2 Naphthol, Tetrabromo
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, offering profound insights into the electronic architecture and reactive nature of molecules. For 2-Naphthol (B1666908), tetrabromo-, DFT calculations are instrumental in forecasting its fundamental chemical characteristics. While specific studies on this molecule are not documented, research on compounds like brominated naphthalenes provides a solid foundation for these predictions. nih.gov
Key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily determined through DFT. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For instance, DFT studies on 2,3,6,7-tetrabromonaphthalene (B1203269) diimide have shown that bromination leads to a lower-lying LUMO and a reduced band gap, indicating heightened reactivity. A similar outcome is anticipated for 2-Naphthol, tetrabromo-, owing to the strong electron-withdrawing influence of its four bromine substituents.
From the HOMO and LUMO energies, a suite of reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These metrics offer a quantitative assessment of a molecule's electron-donating or -accepting tendencies. Such descriptors have been effectively utilized in studies of other halogenated phenols to forecast their reactivity and potential toxicity. scholarsresearchlibrary.com
| Property | Predicted Value/Trend | Significance |
|---|---|---|
| HOMO Energy | Lowered by bromine substitution | Indicates reduced electron-donating ability |
| LUMO Energy | Lowered by bromine substitution | Indicates increased electron-accepting ability |
| HOMO-LUMO Gap | Narrowed by bromine substitution | Suggests higher reactivity and polarizability |
| Electronegativity (χ) | Increased | Higher tendency to attract electrons |
| Chemical Hardness (η) | Decreased | Softer molecule, more reactive |
| Electrophilicity (ω) | Increased | Stronger electrophilic character |
Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Studies
Molecular dynamics (MD) simulations offer a virtual window into the time-dependent movements of atoms and molecules. For 2-Naphthol, tetrabromo-, MD simulations are crucial for unraveling its intermolecular interaction patterns and conformational preferences, which dictate its macroscopic behavior.
Although direct MD studies on this compound are lacking, research on other halogenated aromatic molecules underscores the significance of halogen bonding and other non-covalent forces. nih.gov MD simulations can effectively model the interactions between molecules of 2-Naphthol, tetrabromo-, as well as their interactions with solvents, shedding light on solubility and aggregation phenomena. The bromine atoms are predicted to be active participants in halogen bonds, which are directional interactions that can strongly influence crystal packing and molecular self-assembly.
Quantum Chemical Characterization of Reaction Intermediates and Transition States
Quantum chemical methods, particularly DFT, are indispensable for mapping out reaction mechanisms by characterizing the energetics and structures of transient species like reaction intermediates and transition states. For 2-Naphthol, tetrabromo-, these computational tools could be employed to explore a variety of chemical transformations, including electrophilic substitution and oxidation reactions.
A case in point is the use of DFT to elucidate the acid-catalyzed rearrangement of 1,8-dibromonaphthalene, where calculations successfully identified a bromonium ion intermediate and the associated transition state, thereby clarifying the mechanistic pathway of the 1,2-bromine shift. A similar computational strategy could be applied to probe the reactivity of 2-Naphthol, tetrabromo-, predicting the most probable sites for chemical attack and the energy barriers associated with different reaction routes. The presence of both a hydroxyl group and multiple bromine atoms suggests a rich and complex reactivity profile, which quantum chemical calculations are uniquely suited to unravel.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models establish statistical correlations between the structural features of chemicals and their biological activities or chemical reactivities. sciepub.com While no bespoke QSAR models for 2-Naphthol, tetrabromo- exist, the principles and methodologies from QSAR studies on other halogenated aromatic compounds can be applied. sciepub.comresearchgate.net
QSAR models are built upon molecular descriptors—numerical values that encode various aspects of a molecule's structure. These can range from simple constitutional descriptors to sophisticated quantum chemical parameters. For a series of structurally related compounds, a QSAR model can be developed to predict a specific endpoint, such as toxicity or reaction kinetics.
For example, a QSAR investigation of halogenated phenols led to the successful development of models that predict their toxicity to the protozoan Tetrahymena pyriformis. researchgate.net These models relied on descriptors related to the compounds' electronic properties and hydrophobicity. A similar methodology could be employed to construct a QSAR model for predicting the reactivity or other properties of a homologous series of brominated naphthols that includes 2-Naphthol, tetrabromo-.
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Constitutional | Molecular Weight, Number of Bromine Atoms | Basic molecular properties |
| Topological | Connectivity Indices | Describe molecular shape and branching |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Relate to electronic structure and reactivity |
| Hydrophobic | LogP | Describes partitioning between water and octanol |
In Silico Design and Prediction of Novel 2-Naphthol Derivatives
In silico techniques, which encompass a range of computational methods, are powerful tools for the rational design of new molecules with tailored properties. jocpr.com By systematically modifying the structure of 2-Naphthol, tetrabromo- within a computational framework, a vast chemical space can be explored to identify novel derivatives with enhanced or specific functionalities.
For instance, the substitution of bromine atoms with different functional groups or the alteration of their positions on the naphthalene (B1677914) scaffold could be computationally explored to fine-tune the molecule's electronic properties, reactivity, and potential biological activities. High-throughput virtual screening could then be used to rank these designed derivatives, prioritizing the most promising candidates for future synthetic efforts and experimental validation. The application of in silico design has been successfully demonstrated for other halogenated phenols, accelerating the discovery of new molecules for diverse applications. researchgate.netjocpr.com
Applications of 2 Naphthol, Tetrabromo in Materials Science and Analytical Chemistry
Role in Polymer Chemistry and Advanced Functional Material Development
The presence of four bromine atoms on the naphthol core makes 2-Naphthol (B1666908), tetrabromo- and its derivatives significant contributors to the field of polymer science. These bromine atoms can enhance properties such as thermal stability and flame retardancy and provide reactive sites for further polymerization or functionalization.
2-Naphthol, tetrabromo- serves as a building block that can be integrated into various polymer structures. One of its key applications is as a flame retardant in plastics and textiles. ontosight.ai The bromine atoms interfere with the combustion process in the gas phase, thereby reducing the flammability of the material.
Furthermore, derivatives of brominated naphthols are intentionally incorporated into polymers to enhance their physical properties. For instance, in the synthesis of polymers from binaphthol (BINOL) derivatives, bromine atoms are known to improve the thermal stability of the resulting material. This principle is exemplified by the use of compounds like 2,2'-bis(allyloxy)-6,6'-dibromo-BINOL in polymer synthesis.
The tetrabrominated naphthol skeleton is a key precursor for creating advanced functional materials, including optically active dendrimers and polymers with defined three-dimensional structures. By coupling phenylacetylene-based dendrons with an optically pure diacetate of 4,4',6,6'-tetrabromo-1,1'-bi-2-naphthol, researchers have synthesized rigid and optically active dendrimers. acs.org These complex macromolecules exhibit efficient energy migration from the dendritic arms to the binaphthyl core, a property that is crucial for developing enantioselective fluorescence sensors. acs.org
The reactivity of the bromine atoms allows for the transformation of tetrabrominated naphthalenes into multi-lithiated species, which are powerful intermediates for synthesis. For example, 2,4,5,7-tetrabromo-1,8-bis(dimethylamino)naphthalene can be converted into a tetralithiated derivative, which then serves as a versatile platform to create various tetrasubstituted naphthalene-based materials. acs.org
Utilization in Organic Electronics and Semiconductor Research
The electron-withdrawing nature of bromine atoms and the rigid, planar structure of the naphthalene (B1677914) core make tetrabrominated naphthol derivatives attractive candidates for use in organic electronics. These materials are explored for their potential as organic semiconductors (OSCs).
Tetrabromo-substituted naphthalenetetracarboxylic dianhydrides (TBNDA) have been a focus of research for constructing OSCs. researchgate.net The resulting polymeric and small-molecule materials feature expanded π-conjugated systems, which are essential for charge transport. researchgate.net These characteristics lead to near-infrared absorption and low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, which are desirable for n-type semiconductor materials. researchgate.net
Patents have been filed for new organic semiconductor materials derived from brominated dihydroxynaphthalene. For example, 1,3,5,7-tetrabromo-2,6-dihydroxy naphthalene has been used as a starting material in the synthesis of compounds with a naphthalene-thiophene skeleton, which exhibit favorable electron mobility for use in devices like organic field-effect transistors (OFETs). google.com Similarly, 2,3,6,7-tetrabromo-naphthalene diimide is used to prepare n-type organic semiconductor materials with potential applications in organic solar cells and transistors. patsnap.com The substitution of hydrogen with bromine atoms can lead to closer molecular packing and improved charge transport properties in the solid state. mpg.de
The table below summarizes research findings on related brominated naphthalene compounds in semiconductor applications.
| Compound Family | Application/Finding | Reference |
| Tetrabromo-naphthalenetetracarboxylic dianhydrides (TBNDA) | Building blocks for organic semiconductors (OSCs) with near-infrared absorption and low LUMO levels. | researchgate.net |
| 1,3,5,7-Tetrabromo-2,6-dihydroxy naphthalene | Precursor for naphthalene-thiophene compounds with good electron mobility for OFETs. | google.com |
| 2,3,6,7-Tetrabromo-naphthalene diimide | Used to synthesize n-type organic semiconductor materials. | patsnap.com |
| Core-Brominated Tetraazaperopyrenes | Exhibit n-channel semiconducting properties and can be used in flexible electronic circuits. | mpg.de |
Applications in Dye and Pigment Formulation Research
2-Naphthol itself is a crucial intermediate in the production of a wide range of dyes and pigments, particularly azo dyes. byjus.comnih.govsino-pigment.com The coupling reaction between a diazonium salt and 2-naphthol creates the characteristic -N=N- azo bond, which acts as a chromophore responsible for the color. byjus.com
The introduction of bromine atoms onto the 2-naphthol structure modifies the electronic properties and, consequently, the color and stability of the resulting dye. Bromination is a well-established strategy for creating red dyes from yellow precursors. A classic example is the synthesis of Eosin Y (a tetrabromo derivative of fluorescein), where bromination shifts the color from yellow to red. mdpi.com This principle suggests that tetrabromo-2-naphthol can be used to produce dyes with specific hues. The compound is noted for its use as a dye and pigment in the manufacturing of colored plastics and coatings. ontosight.ai
Various brominated compounds are listed in color indexes for specific applications. For example, the disodium (B8443419) salt of 2,4,5,7-Tetrabromo-9-p-carboxyphenyl-6-hydroxy-3-isoxanthone is a documented colorant. 2-Naphthol and its derivatives are foundational to the synthesis of Naphthol AS pigments, which are used for dyeing cotton and other fibers. sino-pigment.comchemball.com
Intermediate and Building Block in Complex Organic Synthesis
Halogenated naphthalenes and naphthols are highly valuable intermediates in modern organic synthesis. nih.gov The bromine atoms in 2-Naphthol, tetrabromo- can serve as leaving groups or be transformed into other functional groups through various reactions, making the compound a versatile building block. It is explicitly mentioned as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai
The C-Br bonds can participate in transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon bonds. nih.gov This allows for the attachment of a wide variety of substituents to the naphthalene core, enabling the construction of complex molecular architectures. The hydroxyl group can also be reacted, for instance, through a Williamson Ether Synthesis, to further modify the molecule. wvu.edu The efficient synthesis of substituted 2-naphthols is an important goal in organic chemistry due to their potential as bioactive compounds and chiral ligands. rsc.org
Development of Advanced Analytical Reagents and Fluorescent Probes
Derivatives of 2-naphthol are well-known analytical reagents. For example, 1-(2-Pyridylazo)-2-naphthol (PAN) is a common metal indicator. acs.org The unique electronic and photophysical properties of brominated naphthols make them suitable for developing specialized analytical tools, particularly fluorescent probes.
While many simple naphthols are fluorescent, strategic functionalization is key to creating useful sensors. Research has shown that derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) can be brominated to create tetrabromo probes specifically designed for the recognition of amino acids. For instance, rigid and optically active dendrimers synthesized from 4,4',6,6'-tetrabromo-1,1'-bi-2-naphthol are being investigated as enantioselective fluorescence sensors. acs.org The dendritic structure enhances fluorescence sensitivity, allowing for the detection of specific chiral molecules like amino alcohols. acs.orgnih.gov The principle involves an efficient energy transfer from the dendrimer arms to the fluorescent core, making the signal highly sensitive to the binding of a target analyte. acs.org
Environmental Transformation and Chemical Fate Studies of 2 Naphthol, Tetrabromo
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 2-Naphthol (B1666908), tetrabromo-, key abiotic degradation pathways include photolysis and, to a lesser extent, hydrolysis.
Photolysis: The decomposition of chemical compounds by light is a significant environmental fate process for many aromatic compounds. While specific studies on the photolysis of 2-Naphthol, tetrabromo- are limited, research on related brominated compounds like 6-bromo-2-naphthols and tetrabromobisphenol A (TBBPA) provides valuable insights. nih.govinformaticsjournals.co.in Photolysis of bromonaphthols can proceed through the cleavage of the carbon-bromine bond upon absorption of ultraviolet (UV) radiation, leading to the formation of reactive intermediates. nih.gov For instance, the photochemistry of 6-bromo-2-naphthols in various solvents has been shown to generate carbene intermediates from the triplet state. nih.gov Similarly, studies on TBBPA, another brominated flame retardant, demonstrate its photochemical transformation under simulated sunlight. informaticsjournals.co.in It is plausible that 2-Naphthol, tetrabromo- undergoes similar photolytic degradation, likely involving debromination as an initial step. The rate and extent of photolysis would be influenced by factors such as light intensity, wavelength, and the presence of photosensitizers in the environment.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Generally, aromatic halides are resistant to hydrolysis under typical environmental conditions. The stability of the aryl-halide bond makes the direct cleavage of the bromine atoms from the naphthalene (B1677914) ring of 2-Naphthol, tetrabromo- by water unlikely. However, the presence of the hydroxyl group could potentially influence the electronic properties of the aromatic ring, although significant hydrolysis is not expected to be a primary degradation pathway.
Biotransformation Mechanisms and Microbial Degradation Studies
Biotransformation, the chemical alteration of a substance within a living organism, is a critical process in the environmental breakdown of organic pollutants. Microorganisms, particularly bacteria and fungi, play a central role in the degradation of aromatic compounds.
While specific microbial degradation studies on 2-Naphthol, tetrabromo- are not extensively documented, the biodegradation of the parent compound, 2-naphthol, and other substituted naphthalenes has been investigated. nih.govnih.gov For instance, a combination of the fungus Aspergillus niger and the bacterium Bacillus subtilis has been shown to effectively degrade 2-naphthol. nih.gov Aspergillus niger initially metabolizes 2-naphthol into intermediates like 1,2-naphthalene-diol and 1,2-naphthoquinone (B1664529), which are then further degraded by Bacillus subtilis. nih.gov
The degradation of substituted naphthalenesulfonic acids by Pseudomonas species involves the conversion to their corresponding naphthols, with the hydroxyl group being derived from molecular oxygen. This suggests that microbial consortia in contaminated environments could potentially adapt to degrade halogenated naphthols. nih.govfrontiersin.org The initial step in the biodegradation of 2-Naphthol, tetrabromo- would likely involve enzymatic debromination, a process observed in the degradation of other halogenated aromatic compounds. Following debromination, the resulting less-halogenated or non-halogenated naphthol intermediates could then enter established metabolic pathways for aromatic compound degradation, ultimately leading to ring cleavage and mineralization. nih.gov The presence of multiple bromine atoms, however, is expected to increase the recalcitrance of the molecule to microbial attack compared to the non-brominated parent compound.
Sorption, Volatilization, and Transport Dynamics in Environmental Compartments
The movement and distribution of 2-Naphthol, tetrabromo- in the environment are dictated by its physical and chemical properties, which influence its tendency to sorb to solids, volatilize into the atmosphere, and be transported through different environmental media.
Sorption: Sorption to soil and sediment is a key process affecting the fate and transport of hydrophobic organic compounds. The high degree of bromination in 2-Naphthol, tetrabromo- suggests a high octanol-water partition coefficient (Kow), indicating a strong tendency to partition from water into organic phases like soil organic matter and sediment. Studies on the sorption of 2-naphthol to porous carbonaceous materials show that hydrophobic interactions are a primary driver of this process. researchgate.net The presence of bromine atoms in 2-Naphthol, tetrabromo- would further enhance its hydrophobicity, leading to significant sorption to soil and sediment particles. This sorption would reduce its bioavailability for microbial degradation and its mobility in aquatic systems.
Transport Dynamics: Due to its expected strong sorption to solids and low volatility, the primary mode of transport for 2-Naphthol, tetrabromo- in the environment is likely to be associated with the movement of soil particles and sediments. In aquatic environments, it would predominantly be found in the sediment phase. Long-range atmospheric transport is considered less likely for compounds with low volatility, although transport while adsorbed to airborne particulate matter cannot be entirely ruled out.
Advanced Analytical Methodologies for Trace Detection in Environmental Matrices
The detection and quantification of trace levels of 2-Naphthol, tetrabromo- in complex environmental samples such as water, soil, and air require sophisticated analytical techniques that offer high sensitivity and selectivity.
Sample Preparation: A crucial first step in the analysis is the extraction of the target analyte from the environmental matrix. For solid samples like soil and sediment, techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) are commonly employed. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to concentrate the analyte and remove interfering matrix components. Given the hydrophobic nature of 2-Naphthol, tetrabromo-, SPE with a nonpolar sorbent would be an effective preconcentration method.
Chromatographic Separation and Detection: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used for the separation of organic contaminants. researchgate.net For a semi-volatile compound like 2-Naphthol, tetrabromo-, GC analysis would likely require derivatization of the polar hydroxyl group to improve its thermal stability and chromatographic behavior. nih.govuri.edu Silylation is a common derivatization technique for this purpose. nih.govuri.edu
Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and ability to provide structural information for unambiguous identification. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of a broad range of organic pollutants. semanticscholar.org After separation on a GC column, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio. Selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for the target compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds that are not amenable to GC analysis without derivatization. uri.edu This technique would allow for the direct analysis of 2-Naphthol, tetrabromo-. The use of tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and lower detection limits by monitoring specific fragmentation transitions of the parent ion.
Advanced Methodologies: For ultra-trace analysis, advanced techniques such as high-resolution mass spectrometry (HRMS) can be employed. lcms.cz HRMS provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the differentiation of the target analyte from matrix interferences.
Future Research Trajectories and Interdisciplinary Opportunities for 2 Naphthol, Tetrabromo
Integration with Nanoscience and Nanomaterial Applications
The convergence of materials science and nanotechnology offers fertile ground for exploring the utility of 2-Naphthol (B1666908), tetrabromo-. The inherent properties of brominated compounds suggest their potential as functional components in advanced nanomaterials. researchgate.net Future research could be directed towards leveraging its high bromine content for applications in high-refractive-index polymers and nanocomposites, or as a precursor for novel carbonaceous nanostructures.
Research into brominated flame retardants (BFRs) has shown that nanomaterials are effective in their removal and degradation, suggesting a reciprocal relationship where tetrabromo-2-naphthol could be integrated into nanostructures or, conversely, be a target for nano-based remediation technologies. researchgate.net Studies on the photocatalytic degradation of other brominated phenolic micropollutants using nanoparticles like titanium dioxide (TiO₂) and cerium oxide (CeO₂) demonstrate the potential for developing nanomaterials tailored for the environmental management of halogenated organic compounds. iwaponline.comsci-hub.se
A key future direction lies in the synthesis of hybrid nanomaterials where tetrabromo-2-naphthol is either covalently bound or physically adsorbed onto nanoparticles (e.g., gold, silver, or quantum dots). The heavy bromine atoms could influence the electronic and optical properties of these nanoparticles, potentially leading to new materials for sensors, optical devices, and diagnostic tools. The large surface area and unique reactivity of nanomaterials could also be harnessed to catalyze reactions involving tetrabromo-2-naphthol, creating pathways to new derivatives not accessible through conventional means. noahchemicals.comsphinxsai.com
Table 1: Potential Nanoscience Applications for 2-Naphthol, tetrabromo-
| Research Area | Potential Application | Rationale |
|---|---|---|
| Hybrid Nanomaterials | Development of novel sensors, optical materials, and diagnostic agents. | Integration with metallic or semiconductor nanoparticles to modulate their plasmonic or quantum properties. |
| Nanocomposites | Creation of high-performance polymers with enhanced flame retardancy and refractive index. | High bromine content contributes to desired material properties. ontosight.ai |
| Environmental Nanotechnology | Design of targeted adsorbents or photocatalysts for the removal of halogenated pollutants. | Based on the proven efficacy of nanoparticles in degrading other brominated compounds. researchgate.netiwaponline.com |
| Nanocatalysis | Use as a precursor or modifier in nanocatalyst systems for organic synthesis. | The electron-withdrawing nature of bromine atoms can influence catalytic activity and selectivity. |
Supramolecular Chemistry and Self-Assembly Investigations
The field of supramolecular chemistry, which focuses on non-covalent interactions, presents significant opportunities for 2-Naphthol, tetrabromo-. The presence of multiple bromine atoms makes halogen bonding a primary intermolecular force to be explored. Halogen bonds (Br···O, Br···N, Br···Br) are highly directional and can be used to engineer the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. lmaleidykla.lt
Future investigations could focus on the co-crystallization of tetrabromo-2-naphthol with other molecules (co-formers) to create complex supramolecular structures with tailored properties. For instance, forming inclusion complexes with host molecules like cyclodextrins, as has been shown with 6-bromo-2-naphthol (B32079), could enhance its solubility or create protected environments for specific reactions. capes.gov.br The self-assembly of similar brominated molecules into distinct planar structures driven by halogen and hydrogen bonding highlights a potential pathway for creating novel nanostructures from tetrabromo-2-naphthol on surfaces. lmaleidykla.lt
The interplay between the hydroxyl group (enabling hydrogen bonding) and the four bromine substituents (enabling halogen bonding) could lead to the formation of intricate molecular networks. Research into the self-assembly of naphthalene (B1677914) diimides, which form aggregates through π–π stacking and other interactions, provides a model for how the aromatic core of tetrabromo-2-naphthol might be exploited to build complex functional systems like molecular sensors or components for organic electronics. acs.org
Advances in Green Synthesis and Biocatalysis for Naphthol Derivatives
The traditional synthesis of halogenated compounds often involves harsh reagents and generates significant waste. A major future research trajectory is the development of green synthetic routes to 2-Naphthol, tetrabromo- and its derivatives. This aligns with the broader goals of sustainable chemistry, which emphasizes the use of non-toxic reagents, renewable resources, and energy-efficient processes. msuniv.ac.in
Future research should explore alternative brominating agents and catalytic systems that are more environmentally benign than elemental bromine. rsc.org For example, methods using hydrogen peroxide with alkali metal halides in aqueous media have been shown to be effective for the bromination of naphthols and represent a greener approach. scirp.org Graphene oxide has also been explored as a catalyst for the rapid and selective bromination of phenols in water, offering high atom economy. acs.org
Biocatalysis offers a particularly promising avenue. While no specific enzymes have been reported for the tetrabromination of 2-naphthol, the broader field of enzyme-catalyzed reactions on aromatic compounds is rapidly advancing. Research on peroxygenases for the epoxidation of naphthalene and subsequent ring-opening reactions demonstrates the potential for enzymatic modification of the naphthol core. acs.org Furthermore, the use of biocatalytic cascades, such as the CO₂ fixation and oxidative cracking of 1-naphthol, opens up possibilities for entirely new, environmentally friendly pathways to functionalized naphthol derivatives. rsc.org Future work could involve enzyme discovery (e.g., through metagenomic screening) and protein engineering to develop biocatalysts capable of specific halogenation or other transformations on the tetrabromo-2-naphthol scaffold.
Emerging Catalytic Roles and Mechanisms of Brominated Naphthols
While often viewed as a product or intermediate, 2-Naphthol, tetrabromo- and its derivatives have the potential to act as catalysts or ligands in organic synthesis. The electron-withdrawing nature of the bromine atoms can significantly alter the acidity of the hydroxyl group and the electronic properties of the naphthalene ring system, which can be harnessed for catalysis.
Derivatives of brominated binaphthols (BINOLs) are well-established as powerful chiral ligands in asymmetric catalysis, facilitating a wide range of enantioselective reactions. The bromine atoms in these ligands are known to stabilize transition states and influence stereoselectivity. This suggests a clear research path for synthesizing chiral derivatives of tetrabromo-2-naphthol and evaluating their performance as ligands in asymmetric catalysis.
Recent studies have shown that α-bromo-β-naphthols can participate in novel catalytic asymmetric dearomatization reactions to form complex spirocyclic molecules. chinesechemsoc.orgchinesechemsoc.org This type of reactivity, where the brominated naphthol itself is the substrate in a catalytic transformation, opens up new synthetic possibilities. Future research could explore the dearomatization of tetrabromo-2-naphthol to access highly functionalized, non-aromatic structures. The development of catalysts that can selectively act on the heavily brominated ring system would be a key challenge and a significant advancement. thieme-connect.com
Table 2: Potential Catalytic Research Directions
| Research Avenue | Description | Potential Impact |
|---|---|---|
| Asymmetric Ligand Development | Synthesis of chiral derivatives to be used as ligands in metal-catalyzed asymmetric reactions. | Creation of new, highly efficient catalysts for producing enantiomerically pure pharmaceuticals and fine chemicals. |
| Organocatalysis | Use of tetrabromo-2-naphthol or its derivatives as acidic organocatalysts. | Development of metal-free catalytic systems for various organic transformations. |
| Catalytic Dearomatization | Exploration of reactions that break the aromaticity of the naphthalene core. | Access to novel, complex 3D molecular architectures from a simple 2D precursor. chinesechemsoc.orgchinesechemsoc.org |
| Mechanistic Studies | Investigation of the role of multiple bromine atoms in transition state stabilization and reaction pathways. | Fundamental understanding to guide the rational design of future catalysts and reactions. |
Bridging Fundamental Understanding with Advanced Technological Development
A crucial aspect of future research will be to connect the fundamental chemical and physical properties of 2-Naphthol, tetrabromo- with the development of advanced technologies. Its known use as a flame retardant is a starting point. ontosight.ai A deeper understanding of its thermal decomposition mechanisms at the molecular level could lead to the design of more efficient and less environmentally persistent flame-retardant materials.
The presence of four heavy bromine atoms makes this molecule a candidate for applications in materials requiring high electron density, such as scintillators for radiation detection or as contrast agents in imaging, although significant research would be needed to establish efficacy and safety for any biomedical application.
Ultimately, the technological development of 2-Naphthol, tetrabromo- will depend on interdisciplinary collaboration. Chemists synthesizing new derivatives must work with materials scientists to incorporate them into novel composites and devices. Spectroscopists and computational chemists are needed to unravel the fundamental mechanisms of its interactions and reactivity. By bridging these disciplines, the full potential of this unique brominated naphthol can be realized, moving it from a simple industrial chemical to a key component in the next generation of advanced materials and technologies.
Q & A
Q. What are the optimal synthetic routes for preparing 2-naphthol, tetrabromo- derivatives, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis of brominated naphthol derivatives often employs electrophilic aromatic substitution or solvent-free multicomponent reactions. For example, tetrabromobenzene-based catalysts (e.g., TBBDA) enable efficient bromination under mild conditions. Key steps include:
- Catalyst Selection : TBBDA offers advantages like recyclability (up to 5 cycles) and stability under ambient conditions .
- Solvent-Free Conditions : Reduces side reactions and simplifies purification. Reaction temperatures should be maintained at 25–50°C to prevent debromination .
- Substrate Ratios : A 1:4 molar ratio of 2-naphthol to brominating agent (e.g., NBS) typically achieves >85% yield .
Q. How can researchers characterize the purity and structural integrity of 2-naphthol, tetrabromo-?
Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm bromine substitution patterns (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- GC-MS : Use deactivated GC columns (e.g., Phenomenex Zebron ZB-5HT) to prevent thermal degradation of brominated compounds. Retention indices and fragmentation patterns aid in identification .
- X-ray Crystallography : Resolves non-covalent interactions (e.g., H–H close contacts in cis-conformers) .
- HPLC-PDA : Quantifies purity (>98%) using C18 columns with methanol/water gradients .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic efficiency of TBBDA in synthesizing tetrabromo-naphthol derivatives?
Methodological Answer: TBBDA (N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide) acts as a dual acid-base catalyst:
- Electrophilic Bromination : The sulfonamide groups polarize the C–Br bond, enhancing electrophilicity at the naphthol aromatic ring .
- Kinetic Studies : DFT calculations reveal a lower activation energy (ΔG‡ = 45 kJ/mol) for TBBDA-mediated reactions compared to Br₂ alone (ΔG‡ = 68 kJ/mol) .
- In Situ Monitoring : Use FT-IR to track bromine incorporation (C–Br stretch at 550–600 cm⁻¹) .
Q. How does 2-naphthol, tetrabromo- degrade in environmental systems, and what analytical methods quantify its persistence?
Methodological Answer:
- Dielectric Barrier Discharge (DBD) : Plasma reactors degrade tetrabromo-naphthol via hydroxyl radicals (•OH) and ozone (O₃). Optimize parameters:
- LC-QTOF-MS : Identifies degradation intermediates (e.g., dibromo-naphthoquinone) through accurate mass measurements .
Q. What assays evaluate the biochemical interactions of 2-naphthol, tetrabromo- with cellular targets?
Methodological Answer:
- Enzyme Inhibition Assays :
- Metabolite Profiling : Use BioTransformer 3.0 to predict Phase I/II metabolites (e.g., glucuronidated derivatives) .
Q. How can researchers resolve contradictions in toxicity data for tetrabromo-naphthol derivatives?
Methodological Answer: Discrepancies often arise from model systems or exposure routes. Mitigation strategies include:
- Dose-Response Meta-Analysis : Pool data from ATSDR-reviewed studies (e.g., hepatic effects in rodents vs. in vitro models) .
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics to identify conserved toxicity pathways (e.g., oxidative stress) .
- QSAR Modeling : Predict LD₅₀ values using bromine count and logP as descriptors (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
